molecular formula C11H14N2O4 B4087917 2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide

2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No. B4087917
M. Wt: 238.24 g/mol
InChI Key: UMPZHICSSNFKIL-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 'N-(2-methyl-5-nitrophenyl)-2-ethoxyacetamide' and has the chemical formula C12H15N2O4.

Scientific Research Applications

2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the development of new drugs. It has been reported that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a significant role in the inflammatory response, and the inhibition of their production can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide has significant biochemical and physiological effects. The compound has been reported to reduce inflammation and pain in animal models of various disorders, including arthritis and neuropathic pain. Additionally, the compound has been shown to have a low toxicity profile, making it a potential candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have adverse effects on the health of laboratory animals. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for the study of 2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide. One of the most significant directions is the development of new drugs based on the compound. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Additionally, future studies could focus on improving the solubility of the compound to make it more accessible for use in experimental settings.
Conclusion
In conclusion, 2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide is a chemical compound that has potential applications in various fields of scientific research. The compound has been studied for its anti-inflammatory and analgesic properties, and its low toxicity profile makes it a safer alternative to other compounds. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

properties

IUPAC Name

2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-17-7-11(14)12-10-6-9(13(15)16)5-4-8(10)2/h4-6H,3,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPZHICSSNFKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(2-methyl-5-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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